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Compound of Interest

1-(4-Bromo-2,6-
Compound Name: _
difluorophenyl)ethanone

Cat. No.: B1376296

An In-Depth Technical Guide to 1-(4-bromo-2,6-difluorophenyl)ethan-1-one (CAS 746630-34-
2): A Key Building Block in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic use of highly functionalized
building blocks is paramount to the efficient discovery and development of novel therapeutics.
1-(4-bromo-2,6-difluorophenyl)ethan-1-one, identified by CAS number 746630-34-2, has
emerged as a valuable intermediate for the synthesis of a diverse range of biologically active
molecules. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on
the phenyl ring, coupled with a reactive ketone functional group, provides a versatile platform
for constructing complex molecular architectures.

This technical guide provides an in-depth overview of 1-(4-bromo-2,6-difluorophenyl)ethan-1-
one, with a focus on its application in the synthesis of kinase inhibitors, a class of targeted
therapeutics that has revolutionized the treatment of cancer and other diseases. For
researchers, scientists, and drug development professionals, understanding the synthetic utility
of this compound is key to unlocking its potential in creating next-generation medicines. The
presence of fluorine in drug candidates can significantly enhance metabolic stability, binding
affinity, and lipophilicity, thereby improving overall pharmacokinetic and pharmacodynamic
profiles.[1]
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Chemical Properties of 1-(4-bromo-2,6-
difluorophenyl)ethan-1-one

A clear understanding of the physicochemical properties of a synthetic building block is
fundamental to its effective application. The key properties of 1-(4-bromo-2,6-
difluorophenyl)ethan-1-one are summarized in the table below.

Property Value

IUPAC Name 1-(4-bromo-2,6-difluorophenyl)ethan-1-one
CAS Number 746630-34-2

Molecular Formula CsHsBrr20

Molecular Weight 235.03 g/mol

Appearance Solid

Boiling Point 246.1 £ 40.0 °C (Predicted)

Density 1.614 + 0.06 g/cm? (Predicted)

Synthetic Utility in the Development of Kinase
Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cellular signaling
pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2]
Consequently, the development of small molecule kinase inhibitors has been a major focus of
drug discovery efforts.[3][4][5] 1-(4-bromo-2,6-difluorophenyl)ethan-1-one serves as a key
starting material for the synthesis of various kinase inhibitors, including those targeting
Glycogen Synthase Kinase 3 (GSK-3) and Cyclin-Dependent Kinases (CDKSs).[6][7][8][9][10]

The bromine atom on the phenyl ring is particularly useful for introducing molecular diversity
through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira
couplings.[1] This allows for the facile attachment of various substituents to the core scaffold,
enabling the exploration of structure-activity relationships and the optimization of inhibitor
potency and selectivity. The ketone functionality can be readily transformed into other
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functional groups, such as hydrazones, which have been shown to be effective
pharmacophores in GSK-3 inhibitors.[8]

The difluorinated phenyl ring is a common motif in many kinase inhibitors. The fluorine atoms
can form favorable interactions with the kinase active site and improve the metabolic stability of
the molecule, leading to a longer duration of action in the body.

The following diagram illustrates the synthetic potential of 1-(4-bromo-2,6-difluorophenyl)ethan-
1-one as a versatile building block for the synthesis of diverse heterocyclic compounds with
potential kinase inhibitory activity.
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Caption: Synthetic pathways from 1-(4-bromo-2,6-difluorophenyl)ethan-1-one.

Representative Experimental Protocol: Synthesis of
a Pyrimidyl Hydrazone Derivative

The following is a representative, non-validated protocol for the synthesis of a pyrimidyl
hydrazone derivative from 1-(4-bromo-2,6-difluorophenyl)ethan-1-one, illustrating a common
synthetic transformation for this class of compounds. This protocol is intended for informational
purposes and should be adapted and optimized by qualified researchers.

Objective: To synthesize a pyrimidyl hydrazone derivative as a potential GSK-3 inhibitor.
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Materials:

1-(4-bromo-2,6-difluorophenyl)ethan-1-one

e 2-Hydrazinylpyrimidine

o Ethanol (absolute)

» Glacial Acetic Acid (catalytic amount)

¢ Round-bottom flask

o Reflux condenser

o Magnetic stirrer with heating

e Thin-layer chromatography (TLC) plates (silica gel)

o Appropriate solvent system for TLC (e.g., ethyl acetate/hexane)

 Rotary evaporator

o Recrystallization solvent (e.g., ethanol/water)

Procedure:

Reaction Setup: To a 100 mL round-bottom flask, add 1-(4-bromo-2,6-difluorophenyl)ethan-
1-one (1.0 eq) and 2-hydrazinylpyrimidine (1.1 eq).

e Solvent Addition: Add absolute ethanol (approximately 20 mL per gram of starting ketone) to
the flask.

o Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
o Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

o Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically
complete within 4-6 hours.
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o Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The
product may precipitate out of solution upon cooling. If not, reduce the volume of the solvent
using a rotary evaporator.

« |solation and Purification: Collect the solid product by vacuum filtration and wash with cold
ethanol. The crude product can be further purified by recrystallization from a suitable solvent
system to yield the desired pyrimidyl hydrazone.

o Characterization: Confirm the structure and purity of the final product using appropriate
analytical techniques (e.g., *H NMR, 13C NMR, LC-MS, and HRMS).

Potential Therapeutic Targets for Derivatives

The versatility of 1-(4-bromo-2,6-difluorophenyl)ethan-1-one as a synthetic intermediate allows
for the creation of inhibitors targeting a range of kinases implicated in various diseases.

Target Kinase Family Therapeutic Area Rationale

GSK-3 is a key regulator of

) ) multiple cellular processes,
] Neurodegenerative Diseases o
Glycogen Synthase Kinase 3 ) ) and its inhibition has shown
(e.g., Alzheimer's), Bipolar ) o
(GSK-3) ) ) therapeutic potential in a
Disorder, Diabetes . )
variety of disease models.[6][8]

[11][12][13]

CDKs are crucial for cell cycle

. . progression, and their
Cyclin-Dependent Kinases

Oncology inhibition can lead to cell cycle
(CDKs) .
arrest and apoptosis in cancer
cells.[7][9][10]
The core scaffold can be
] ] elaborated to target other
Other Serine/Threonine and Oncology, Inflammatory ] ) i )
) ) ) kinases involved in oncogenic
Tyrosine Kinases Diseases

signaling and inflammatory
pathways.[4][5][14]
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Conclusion

1-(4-bromo-2,6-difluorophenyl)ethan-1-one is a highly valuable and versatile building block for
the synthesis of complex, biologically active molecules. Its utility in the construction of kinase
inhibitors, particularly those targeting GSK-3 and CDKs, makes it a compound of significant
interest to the drug discovery and development community. The strategic incorporation of this
intermediate allows for the efficient exploration of chemical space and the development of
novel therapeutics with improved pharmacological properties. As the demand for targeted
therapies continues to grow, the importance of such well-designed synthetic intermediates will
undoubtedly increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1376296#iupac-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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